

Spectroscopic and Synthetic Profile of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Hydroxyethoxy)benzaldehyde**, a valuable intermediate in pharmaceutical and organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized **4-(2-Hydroxyethoxy)benzaldehyde** can be confirmed through a combination of spectroscopic techniques. The following sections present the key data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.84	s	1H	Aldehydic proton (-CHO)
7.80	d, J = 8.4 Hz	2H	Aromatic protons (ortho to -CHO)
6.98	d, J = 8.4 Hz	2H	Aromatic protons (ortho to -OCH ₂ CH ₂ OH)
4.14	t, J = 4.4 Hz	2H	-OCH ₂ -
3.98	t, J = 4.4 Hz	2H	-CH ₂ OH
3.03	s	1H	Hydroxyl proton (-OH)

¹³C NMR (Predicted): While experimental ¹³C NMR data is not readily available in the searched literature, a predicted spectrum based on structure-activity relationships and spectral databases for similar compounds provides expected chemical shifts.

Chemical Shift (δ) ppm	Assignment
~191	Aldehydic Carbonyl (C=O)
~163	Aromatic Carbon (C-O)
~132	Aromatic Carbon (quaternary)
~130	Aromatic Carbon (CH, ortho to -CHO)
~115	Aromatic Carbon (CH, ortho to -OCH ₂)
~70	-OCH ₂ -
~61	-CH ₂ OH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl group)
~2920, 2850	Medium	C-H stretch (aliphatic)
~2720, 2820	Weak	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aromatic aldehyde)
~1600, 1580	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
166	Moderate	[M] ⁺ (Molecular Ion)
137	High	[M - CHO] ⁺
123	High	[M - CH ₂ CH ₂ OH] ⁺
121	Moderate	[C ₇ H ₅ O ₂] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde

This protocol outlines a common method for the synthesis of **4-(2-Hydroxyethoxy)benzaldehyde** from 4-hydroxybenzaldehyde and 2-chloroethanol.

Materials:

- 4-Hydroxybenzaldehyde
- 2-Chloroethanol
- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Add 2-chloroethanol (1.1 eq) to the reaction mixture.
- Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis Protocols

NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

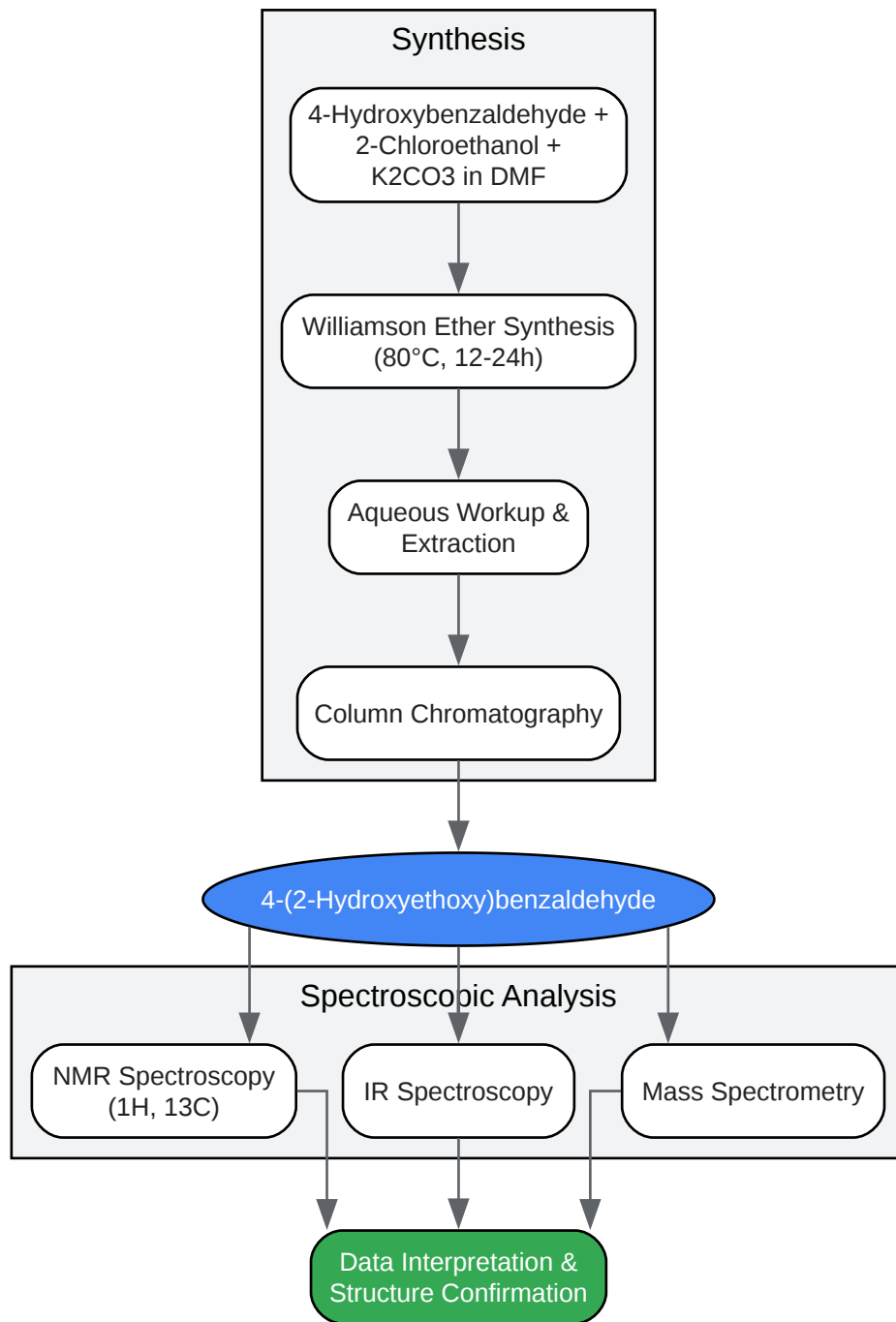
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of **4-(2-Hydroxyethoxy)benzaldehyde**.

Workflow for Synthesis and Analysis of 4-(2-Hydroxyethoxy)benzaldehyde

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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